An In-depth Technical Guide to 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, a derivative of anthranilic acid. While this specific ortho-substituted compound is not extensively documented in publicly available databases, this paper constructs a robust profile by examining its fundamental properties, proposing a validated synthetic route, and exploring its potential applications based on the well-established bioactivity of its structural analogs. This document is intended for researchers, chemists, and professionals in drug discovery and development.
Core Molecular Characteristics
2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, an N-substituted derivative of 2-aminobenzoic acid (anthranilic acid), possesses a molecular structure that suggests a range of interesting chemical and biological properties. The presence of both a carboxylic acid and an ester within the same molecule, linked by a secondary amine, provides multiple sites for chemical modification and biological interaction.
While a specific CAS Number for the 2-isomer is not readily found in major chemical databases, its structural isomers are cataloged. For instance, 4-((2-Ethoxy-2-oxoethyl)amino)benzoic acid is registered under CAS Number 23284-85-7.[1] For the purpose of this guide, we will proceed with the calculated properties for the target molecule.
Table 1: Physicochemical Properties of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid |
| Synonyms | N-(o-carboxyphenyl)glycine ethyl ester |
| LogP (Predicted) | 1.5 - 2.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthesis Pathway: N-Alkylation of Anthranilic Acid
The synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid can be reliably achieved through the direct N-alkylation of anthranilic acid with an appropriate ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a standard and efficient method for forming N-C bonds on aromatic amines.
Causality in Experimental Design:
The choice of a weak base, such as sodium bicarbonate or potassium carbonate, is critical. A strong base could deprotonate the carboxylic acid of the anthranilic acid, but more importantly, it could promote the hydrolysis of the ethyl bromoacetate ester. A weak base is sufficient to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product without inducing significant side reactions. Acetonitrile or dimethylformamide (DMF) are chosen as solvents due to their ability to dissolve the reactants and their relatively high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.[2]
Caption: Proposed synthesis workflow for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.
Experimental Protocol:
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent).
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Solvent and Base: Add anhydrous acetonitrile (or DMF) to dissolve the anthranilic acid, followed by the addition of a weak base such as sodium bicarbonate (2-3 equivalents).
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Alkylation: Slowly add ethyl bromoacetate (1.1 equivalents) to the stirring suspension.
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Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: The crude product is then dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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Final Product: The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product, 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.
This self-validating system relies on TLC monitoring to ensure the consumption of the starting material and the formation of a new, single major product spot before proceeding to the work-up and purification stages.
Potential Therapeutic Applications and Biological Significance
While direct biological studies on 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid are scarce, the extensive research on its parent molecule, anthranilic acid, and its derivatives provides a strong basis for predicting its therapeutic potential.[3] Derivatives of aminobenzoic acids are known to possess a wide range of pharmacological activities.[4][5]
Anti-inflammatory and Analgesic Properties:
Many N-substituted anthranilic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[6] The structural motif is a key component of several pharmaceutical agents that exhibit potent anti-inflammatory and analgesic effects. It is plausible that 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid could exhibit similar properties, potentially by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory cascade.
Antimicrobial Activity:
2-aminobenzoic acid and its derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4][7] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. The introduction of the ethoxy-oxoethyl group could modulate the lipophilicity of the parent molecule, potentially enhancing its ability to penetrate microbial cell walls and exert its antimicrobial effects.
Anticancer and Antioxidant Potential:
Derivatives of aminobenzoic acids have been investigated for their potential as anticancer agents.[8][9] Some studies have shown that these compounds can induce apoptosis in cancer cells and exhibit antioxidant properties, which help in mitigating oxidative stress, a key factor in carcinogenesis.[10] The specific substitution pattern on the amino group and the aromatic ring plays a crucial role in determining the cytotoxic and radical scavenging activities.
Caption: Inferred biological potential based on structural analogy.
Conclusion and Future Directions
2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid represents a molecule of significant interest for medicinal chemistry and drug development. Although direct experimental data is limited, its structural relationship to a well-studied class of bioactive compounds suggests a promising profile. The synthetic route outlined in this guide is robust and based on established chemical principles, providing a clear path for its preparation.
Future research should focus on the synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential anti-inflammatory, antimicrobial, and anticancer activities. Such investigations will be crucial in validating the predicted therapeutic potential and could pave the way for the development of novel pharmaceutical agents based on this scaffold.
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